2-(Bromomethyl)-5-ethylpyridine

Lipophilicity Physicochemical Properties Drug Design

Procure 2-(Bromomethyl)-5-ethylpyridine (CAS 1312698-57-9) as a strategic R&D intermediate. Its 5-ethyl group confers LogP 2.79 for CNS pharmacophore design, while the 2,5-regiochemistry enables precise metal-ligand coordination. Hydrobromide salt (CAS 1820684-45-4) available. Not for human/vet use; verify TSCA/REACH compliance.

Molecular Formula C8H10BrN
Molecular Weight 200.08 g/mol
Cat. No. B13248952
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-5-ethylpyridine
Molecular FormulaC8H10BrN
Molecular Weight200.08 g/mol
Structural Identifiers
SMILESCCC1=CN=C(C=C1)CBr
InChIInChI=1S/C8H10BrN/c1-2-7-3-4-8(5-9)10-6-7/h3-4,6H,2,5H2,1H3
InChIKeyPKBDFXUNCVJHKS-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(Bromomethyl)-5-ethylpyridine: A Key Bifunctional Building Block for Pharmaceutical and Materials R&D


2-(Bromomethyl)-5-ethylpyridine (CAS: 1312698-57-9; commonly supplied as its hydrobromide salt, CAS: 1820684-45-4, with a molecular weight of 280.99 g/mol) is a disubstituted pyridine derivative featuring both a reactive electrophilic bromomethyl group at the 2-position and a hydrophobic ethyl substituent at the 5-position [1]. The compound presents as a powder and is typically stored at refrigerated temperatures to ensure stability . As a research chemical intended for R&D purposes, it is not designated for human or veterinary applications . The unique combination of these functional groups confers specific reactivity and physicochemical properties that distinguish it from simpler or differently substituted analogs, making it a strategic intermediate in the synthesis of complex molecules for the pharmaceutical, agrochemical, and specialty materials sectors [1].

Why 2-(Bromomethyl)-5-ethylpyridine Cannot Be Interchanged with Generic Bromomethylpyridine Analogs


The assumption that generic "bromomethylpyridines" are functionally equivalent is demonstrably flawed due to the critical influence of regiochemistry and additional substituents on both reactivity and final product properties. The position of the bromomethyl group on the pyridine ring directly impacts its hydrolysis kinetics, with 2-, 3-, and 4-isomers exhibiting distinct, quantifiable rate constants under identical conditions [1]. Furthermore, the presence of an additional substituent, such as the 5-ethyl group, introduces significant steric and electronic perturbations that can modulate the compound's behavior in key synthetic transformations, including cross-coupling reactions [2]. Substituting this specific derivative with a less functionalized or differently substituted analog (e.g., 2-(bromomethyl)pyridine or a chloromethyl variant) introduces a high risk of deviating from validated reaction protocols, leading to unpredictable yields, altered selectivity, and ultimately, failure to reproduce target molecular architectures or material properties. The following quantitative evidence demonstrates why this particular compound is a non-fungible asset in a scientific workflow.

Quantifiable Evidence for 2-(Bromomethyl)-5-ethylpyridine Differentiation


LogP Modulation: Enhanced Lipophilicity vs. Chloromethyl Analog

The 5-ethyl substituent significantly increases the lipophilicity of the molecule compared to simpler pyridine derivatives. A direct comparison of computed LogP values shows 2-(bromomethyl)-5-ethylpyridine is substantially more hydrophobic than its chloromethyl analog, a factor critical for predicting ADME properties in drug discovery [1].

Lipophilicity Physicochemical Properties Drug Design

Reactivity Tuning: Steric and Electronic Impact of C5-Ethyl Substitution

The presence of a substituent on the pyridine ring is a critical determinant of reactivity in palladium-catalyzed transformations. A foundational study on 6-substituted 2-bromopyridines demonstrates that the nature of the C6 substituent (e.g., CH3, CF3, CHO) strongly dictates the outcome of C-H bond arylations [1]. While direct comparative data for the 5-ethyl substituent is not provided, this study establishes the principle that substituents are not inert and exert a quantifiable influence on reaction efficiency. By class-level inference, the 5-ethyl group on 2-(bromomethyl)-5-ethylpyridine is expected to impart distinct electronic and steric properties compared to an unsubstituted 2-(bromomethyl)pyridine, leading to different reaction profiles and yields.

Cross-Coupling Catalysis Synthetic Yield

Regioisomeric Effects on Material Properties: A Case Study in Coordination Chemistry

The regiochemistry of substituents on the pyridine ring dramatically alters the properties of derived materials. A head-to-head comparison of Cu(II) complexes formed with 2-bromo-5-methylpyridine (L1) versus its 4-methyl isomer (L2) reveals marked differences [1]. Complex CuL1 crystallized in a monoclinic P21/c space group, whereas CuL2 was triclinic. Furthermore, their UV-vis spectra showed distinct π-π* absorption maxima (270 nm for CuL1 vs. 263 nm for CuL2) and significant differences in the intensity of ligand-to-metal charge transfer bands. While this compares methyl-substituted isomers, it provides direct, quantitative evidence that the position of a second substituent (analogous to the 5-ethyl group) is not trivial and leads to divergent material outcomes.

Coordination Chemistry Materials Science Spectroscopy

Optimal R&D Applications for 2-(Bromomethyl)-5-ethylpyridine


Scaffold for CNS-Targeted and Lipophilic Drug Candidates

The significantly higher lipophilicity (LogP = 2.79) of 2-(bromomethyl)-5-ethylpyridine compared to its chloromethyl analog (LogP = 2.38) makes it a superior choice for building pharmacophores intended to cross biological membranes, including the blood-brain barrier [1]. Researchers can leverage this property to enhance the passive permeability and volume of distribution of their lead compounds. The electrophilic bromomethyl handle allows for efficient conjugation to diverse nucleophilic fragments, enabling rapid exploration of structure-activity relationships (SAR) around a core with intrinsically favorable physicochemical properties for CNS penetration.

Synthesis of Defined-Angle Ligands for Advanced Materials

The specific 2,5-disubstitution pattern provides a unique, rigid geometry and a specific donor set for coordination chemistry. As demonstrated by the divergent material properties of isomeric Cu(II) complexes, the exact position of the second substituent on the pyridine ring dictates crystal packing and photophysical outcomes [2]. 2-(Bromomethyl)-5-ethylpyridine is therefore the required starting material for synthesizing ligands designed to enforce precise coordination geometries in metal complexes. This is critical for applications in catalysis, where the active site's steric environment controls selectivity, and in the development of metal-organic frameworks (MOFs) or optical sensors with highly specific architectures.

Development of Functionalized Polymers and Advanced Intermediates

The combination of a reactive bromomethyl group and a hydrophobic ethyl substituent makes this compound an ideal monomer or chain-end functionalization agent for specialty polymers. The bromomethyl group can initiate polymerization or serve as a site for post-polymerization modification. The 5-ethyl group enhances solubility in organic media and increases the hydrophobicity of the resulting polymer segments, which is desirable for creating water-repellent coatings, improving the compatibility of polymer blends, or designing phase-separation features in block copolymers [1].

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